Acute Toxicity Margin: Phenyltoloxamine Hydrochloride Demonstrates 43% Higher LD50 than Diphenhydramine in Mice
In a comparative acute toxicity study using intraperitoneal injection in mice, phenyltoloxamine hydrochloride exhibited a significantly higher LD50 value (163 mg/kg) compared to the widely used analog diphenhydramine (114 mg/kg) and tripelennamine (79 mg/kg) [1]. The 1.43-fold higher LD50 relative to diphenhydramine indicates a wider acute safety margin for this specific salt form.
| Evidence Dimension | Acute Lethal Toxicity (LD50, mg/kg) |
|---|---|
| Target Compound Data | Phenyltoloxamine hydrochloride: 163 mg/kg |
| Comparator Or Baseline | Diphenhydramine: 114 mg/kg; Tripelennamine: 79 mg/kg |
| Quantified Difference | Phenyltoloxamine HCl LD50 is 1.43-fold higher than diphenhydramine; 2.06-fold higher than tripelennamine. |
| Conditions | Intraperitoneal injection in mice; study conducted by Hoekstra et al., 1953 |
Why This Matters
This 1.43-fold higher LD50 provides a quantifiable advantage in acute safety margin when selecting a first-generation ethanolamine antihistamine for in vivo studies requiring a wider therapeutic window.
- [1] Hoekstra JB, Tisch DE, Rakieten N, Dickison HL. Pharmacological properties of a new antihistaminic agent, phenyltoloxamine (Bristamin). J Pharm Sci. 1953;42(10):587-593. View Source
